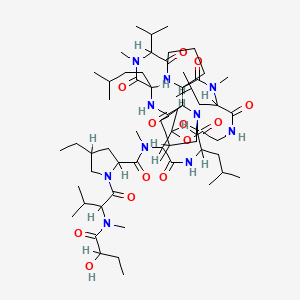
dihydromycoplanecinA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DihydromycoplanecinA is a novel antimycobacterial antibiotic derived from the bacterium Actinoplanes awajinensis subspmycoplanecinus . This compound has garnered significant attention due to its potent activity against various mycobacterial strains, making it a promising candidate for the treatment of tuberculosis and other mycobacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydromycoplanecinA involves several key steps, starting with the fermentation of Actinoplanes awajinensis subsp. mycoplanecinus. The fermentation broth is then subjected to solvent extraction, followed by chromatographic purification to isolate the compound . Specific reaction conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. These processes are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for clinical and research applications. Advanced bioreactors and fermentation technologies are employed to maintain optimal growth conditions for the producing microorganism .
化学反応の分析
Types of Reactions
DihydromycoplanecinA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxylated derivatives.
Reduction: This reaction involves the gain of electrons or hydrogen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit varying degrees of biological activity, providing valuable insights into the structure-activity relationships of the compound .
科学的研究の応用
DihydromycoplanecinA has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the chemical properties and reactivity of antimycobacterial compounds.
Biology: It is used to investigate the mechanisms of action and resistance in mycobacteria, contributing to the development of new therapeutic strategies.
Medicine: It holds potential as a therapeutic agent for the treatment of tuberculosis and other mycobacterial infections.
Industry: It is explored for its potential use in the development of new antibiotics and antimicrobial agents.
作用機序
The mechanism of action of dihydromycoplanecinA involves the inhibition of key enzymes and pathways essential for mycobacterial survival. It targets the cell wall synthesis machinery, leading to the disruption of cell wall integrity and ultimately causing cell death. Additionally, it interferes with nucleic acid synthesis, further compromising the viability of mycobacteria .
類似化合物との比較
Similar Compounds
Similar compounds to dihydromycoplanecinA include other antimycobacterial agents such as:
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
Uniqueness
This compound stands out due to its unique structural features and potent activity against drug-resistant mycobacterial strains. Unlike some of the traditional antimycobacterial agents, this compound exhibits a broader spectrum of activity and a lower propensity for inducing resistance .
特性
分子式 |
C61H104N10O13 |
|---|---|
分子量 |
1185.5 g/mol |
IUPAC名 |
4-ethyl-1-[2-[2-hydroxybutanoyl(methyl)amino]-3-methylbutanoyl]-N-methyl-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H104N10O13/c1-19-40-29-46(71(32-40)61(83)50(37(11)12)67(17)59(81)47(72)20-2)58(80)68(18)51-39(14)84-48(73)30-62-52(74)44(27-35(7)8)65(15)57(79)43-22-21-25-69(43)60(82)49(36(9)10)66(16)55(77)41(24-23-33(3)4)63-53(75)45-28-38(13)31-70(45)56(78)42(26-34(5)6)64-54(51)76/h33-47,49-51,72H,19-32H2,1-18H3,(H,62,74)(H,63,75)(H,64,76) |
InChIキー |
FKXYYGSDGSWQIM-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(CC)O)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |
同義語 |
dihydromycoplanecin A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















